4-(4-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde
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Overview
Description
4-(4-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde is a versatile chemical compound with the molecular formula C13H17N3O and a molecular weight of 231.29 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a methyl-vinylpyridine moiety and an aldehyde group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
The synthesis of 4-(4-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-(4-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-(4-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain nitrogen-containing heterocycles and exhibit various biological activities.
Other piperazine derivatives: Compounds like 1-(4-Methyl-5-vinylpyridin-2-yl)piperazine share structural similarities and may have similar reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of both the vinyl and aldehyde functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-(5-ethenyl-4-methylpyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C13H17N3O/c1-3-12-9-14-13(8-11(12)2)16-6-4-15(10-17)5-7-16/h3,8-10H,1,4-7H2,2H3 |
InChI Key |
UPIZDALZEJOLOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=C)N2CCN(CC2)C=O |
Origin of Product |
United States |
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